2-(2-(Azepan-1-yl)-4-(4-methoxyphenyl)thiazol-5-yl)acetic acid
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Overview
Description
2-(2-(Azepan-1-yl)-4-(4-methoxyphenyl)thiazol-5-yl)acetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Azepan-1-yl)-4-(4-methoxyphenyl)thiazol-5-yl)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Substitution Reactions:
Acetic Acid Introduction:
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-(Azepan-1-yl)-4-(4-methoxyphenyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-(4-Methoxyphenyl)thiazol-2-yl)acetic acid: Lacks the azepane group.
2-(2-(Piperidin-1-yl)-4-(4-methoxyphenyl)thiazol-5-yl)acetic acid: Contains a piperidine ring instead of an azepane ring.
Uniqueness
The presence of the azepane ring in 2-(2-(Azepan-1-yl)-4-(4-methoxyphenyl)thiazol-5-yl)acetic acid may confer unique biological activities or chemical properties compared to similar compounds. This structural feature can influence the compound’s binding affinity, selectivity, and overall efficacy in various applications.
Properties
Molecular Formula |
C18H22N2O3S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-[2-(azepan-1-yl)-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C18H22N2O3S/c1-23-14-8-6-13(7-9-14)17-15(12-16(21)22)24-18(19-17)20-10-4-2-3-5-11-20/h6-9H,2-5,10-12H2,1H3,(H,21,22) |
InChI Key |
PKHJSYHZIPJLMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)N3CCCCCC3)CC(=O)O |
Origin of Product |
United States |
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